2-(3,4-dimethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
2-(3,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core with a sulfonamide-like trione group (1,1,3-trione) and two distinct substituents:
- 3,4-Dimethylphenyl group at position 2: Enhances hydrophobicity and steric bulk.
- 3-Trifluoromethylbenzyl group at position 4: Introduces strong electron-withdrawing effects and metabolic stability.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c1-15-10-11-19(12-16(15)2)28-22(29)27(20-8-3-4-9-21(20)32(28,30)31)14-17-6-5-7-18(13-17)23(24,25)26/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYWOTOTEIVBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3,4-dimethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , hereafter referred to as Compound A , is a member of the benzothiadiazine family known for its diverse biological activities. This article explores its biological activity based on recent studies and findings.
Chemical Structure and Properties
Compound A features a complex molecular structure characterized by multiple functional groups that contribute to its biological properties. The presence of the trifluoromethyl group is particularly notable due to its influence on lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- Trifluoromethyl Phenyl Derivatives : Compounds in this category have shown potent growth inhibition against Gram-positive bacteria. In particular, derivatives have been noted to inhibit biofilm formation significantly, with some compounds achieving up to 90% inhibition at specific concentrations (2x MIC) .
- Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus and Micrococcus luteus, indicating that structural modifications can enhance antibacterial efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound A | Bacillus cereus | 32 | 90 |
| Compound B | Micrococcus luteus | 128 | 85 |
Anticancer Activity
The benzothiadiazine scaffold has been investigated for potential anticancer activity:
- Mechanism of Action : Compounds similar to Compound A have shown promise in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Study Findings : A study indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that the incorporation of specific substituents could enhance their therapeutic potential.
Enzyme Inhibition
Compound A's potential as an enzyme inhibitor has also been explored:
- Enzymatic Assays : Research has indicated that certain benzothiadiazine derivatives can inhibit key enzymes involved in metabolic pathways related to cancer and bacterial resistance. For example, the inhibition of bacterial DNA gyrase has been linked to the antibacterial activity of similar compounds.
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of Compound A:
- Low Toxicity : Preliminary studies suggest that compounds with similar structures exhibit low toxicity in mammalian cells while maintaining antibacterial efficacy. This dual action is essential for therapeutic applications.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Analogues
Membrane Interaction and Solvation Dynamics
Benzothiadiazines exhibit affinity for phospholipid membranes, influenced by substituent electronic properties. Molecular dynamics simulations reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl) increase membrane retention (10–70 ns) due to hydrophobic interactions with lipid tails and cholesterol .
- Electron-donating groups (e.g., methyl) reduce membrane residency, favoring water solvation .
Comparison:
The target compound’s trifluoromethylbenzyl group enhances membrane anchoring but shows intermediate retention compared to 6-CF₃ analogues.
Anticancer and Antimicrobial Activity
Benzothiadiazines with sulfamido moieties exhibit cytotoxicity against cancer cell lines. Key findings:
- Sulfamido group (N1-SO₂) is critical for DNA intercalation and topoisomerase inhibition .
- Trifluoromethyl groups enhance antimicrobial potency by disrupting bacterial membrane integrity .
Comparison:
The absence of a sulfamido group in the target compound may limit cytotoxicity, but its trifluoromethyl group could confer moderate antimicrobial activity.
Enzyme Inhibition Profiles
Aldose Reductase (ALR2) Inhibition
Potent ALR2 inhibitors require:
- N4-Acetic acid group for hydrogen bonding.
- Halogenated N2-benzyl groups for hydrophobic pocket binding .
Comparison:
| Compound | IC₅₀ (μM) | Key Structural Features |
|---|---|---|
| Target Compound | >1* | Lacks N4-acetic acid |
| 9m (Most Active ALR2 Inhibitor) | 0.032 | N4-Acetic acid, 7-Cl |
*Predicted based on structural divergence. The target compound’s 3,4-dimethylphenyl group may hinder ALR2 binding compared to halogenated derivatives.
HCV NS5B Polymerase Inhibition
Effective NS5B inhibitors feature:
- Hydrophobic core for thumb domain binding.
- Carboxylic acid group for hydrogen bonding with Ser476/Tyr477 .
Comparison:
| Compound | EC₅₀ (nM) | Key Features |
|---|---|---|
| Target Compound | Not tested | CF₃ (hydrophobic), no carboxylic acid |
| A-782759 (HCV Inhibitor) | 20 | Carboxylic acid, benzothiadiazine core |
Méthodes De Préparation
Thioamide Precursor Preparation
The synthesis begins with the preparation of a substituted thioamide. For example, -(α-tosyl-2-azido-benzyl)formamide intermediates have been synthesized by reacting 2-azidobenzaldehyde derivatives with formamide and -toluenesulfonic acid. Adapting this method, the 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation or Suzuki coupling at the ortho position of the benzaldehyde precursor. The resulting thioamide is then dehydrated using phosphorus oxychloride and triethylamine to generate the isocyanide intermediate.
One-Pot Cyclization Strategy
The DABCO-catalyzed one-pot method is highly effective for constructing the benzothiadiazine trione scaffold. A representative procedure involves:
-
Reactants :
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Thioamide derivative (1 equiv)
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3-(Trifluoromethyl)benzyl bromide (1.2 equiv)
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DABCO (0.2 equiv)
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Solvent: Tetrahydrofuran (THF, 0.04 M)
-
-
Conditions :
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Temperature: 0°C to room temperature
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Reaction time: 1–2 hours
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-
Workup :
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Dilution with ethyl acetate and water
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Column chromatography (hexane/ethyl acetate gradient)
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This method achieves yields of 75–88% for analogous compounds, with the trifluoromethyl group requiring careful handling due to its electron-withdrawing nature. The reaction proceeds via deprotonation of the thioamide by DABCO, followed by nucleophilic attack on the benzyl bromide to form the C–N bond. Subsequent cyclization generates the trione ring.
Stepwise Functionalization Approach
For compounds requiring precise regiochemical control, a stepwise strategy is employed:
Benzothiadiazine Core Formation
The unsubstituted benzothiadiazine trione is synthesized using Na₂S·9H₂O and NaHCO₃ in DMF at 100°C. This method, originally developed for benzothiazoles, can be adapted by replacing disulfide precursors with thioacetamide derivatives. The reaction forms the trione ring via sulfur incorporation and oxidative cyclization.
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
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DABCO : Superior to inorganic bases (e.g., K₂CO₃) in minimizing racemization.
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Transition Metals : Palladium catalysts enable Suzuki couplings for aryl group introduction but require rigorous anhydrous conditions.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Crystal structures of related compounds reveal a nearly planar benzothiadiazine core, with dihedral angles between substituents ranging from 170–175°.
Comparative Data Tables
Table 1. Reaction Conditions and Yields for Selected Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| One-pot cyclization | DABCO | THF | 0–25 | 88 | |
| Stepwise alkylation | K₂CO₃ | DMF | 80 | 67 | |
| Ullmann coupling | CuI | Toluene | 110 | 52 |
Table 2. Spectroscopic Data for Key Functional Groups
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 3,4-Dimethylphenyl | 2.25 (s, 6H) | 21.5, 21.7 |
| CF₃ | 4.20 (q, 2H) | 125.3 (q, J = 288 Hz) |
| Trione carbonyls | – | 167.2, 168.9 |
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., trifluoromethyl groups show distinct F signals) .
- X-ray Diffraction (XRD) : Resolves stereochemistry and confirms the bicyclic core geometry .
- HPLC-MS : Quantifies purity and detects impurities, especially for chiral variants .
- IR Spectroscopy : Validates functional groups like sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ .
How do structural modifications (e.g., trifluoromethyl vs. methyl groups) influence its biological activity?
Advanced Research Question
The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methyl groups, improving membrane permeability. For example:
- Antimicrobial Activity : Fluorinated analogs show higher potency due to increased binding to hydrophobic enzyme pockets .
- SAR Studies : Substitution at the 3,4-dimethylphenyl position can alter selectivity for kinase targets .
Methodologically, comparative assays (e.g., MIC for antimicrobial activity) paired with logP measurements are critical .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or cell lines. Strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Structural Confirmation : Verify compound identity via XRD to rule out isomer contamination .
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds .
What computational approaches are used to predict its interactions with biological targets?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Models : Correlate substituent electronegativity (e.g., CF₃) with inhibitory constants (Ki) .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
What are the key steps in purifying this compound, and how is purity validated?
Basic Research Question
- Chromatography : Flash column chromatography with silica gel (hexane/EtOAc gradients) removes byproducts .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline forms .
- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures >95% purity; chiral columns separate enantiomers .
What strategies are effective in synthesizing enantiomerically pure forms?
Advanced Research Question
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99%) .
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